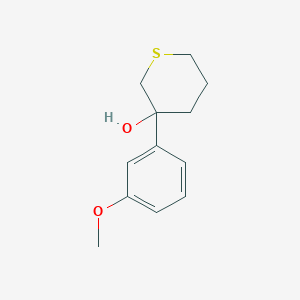

3-(3-Methoxyphenyl)thian-3-ol

CAS No.:

Cat. No.: VC17701533

Molecular Formula: C12H16O2S

Molecular Weight: 224.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16O2S |

|---|---|

| Molecular Weight | 224.32 g/mol |

| IUPAC Name | 3-(3-methoxyphenyl)thian-3-ol |

| Standard InChI | InChI=1S/C12H16O2S/c1-14-11-5-2-4-10(8-11)12(13)6-3-7-15-9-12/h2,4-5,8,13H,3,6-7,9H2,1H3 |

| Standard InChI Key | USAOKHPFKSORSC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)C2(CCCSC2)O |

Introduction

Chemical Structure and Nomenclature

Core Structural Features

3-(3-Methoxyphenyl)thiolan-3-ol (C₁₁H₁₄O₂S, molecular weight 210.29 g/mol) consists of a thiolane ring—a saturated five-membered heterocycle containing one sulfur atom—with a hydroxyl (-OH) group and a 3-methoxyphenyl substituent (-C₆H₄-OCH₃) at the 3-position. The methoxy group’s electron-donating properties influence the compound’s electronic distribution, while the sulfur atom contributes to its nucleophilic reactivity. The thiolane ring adopts a puckered conformation to minimize steric strain, with the hydroxyl and methoxyphenyl groups occupying equatorial positions to reduce torsional stress.

Table 1: Key Structural and Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 3-(3-methoxyphenyl)thiolan-3-ol |

| Molecular Formula | C₁₁H₁₄O₂S |

| Molecular Weight | 210.29 g/mol |

| SMILES | COC1=CC=CC(=C1)C2(CCSC2)O |

| InChI Key | OHSJEZSGADRNCK-UHFFFAOYSA-N |

| PubChem CID | 79949198 |

Nomenclature Considerations

Synthesis and Optimization

Industrial-Scale Synthesis

Industrial production of 3-(3-Methoxyphenyl)thiolan-3-ol remains proprietary, but literature suggests multi-step protocols involving:

-

Thiolane Ring Formation: Cyclization of 3-mercapto-1-propanol derivatives under acidic conditions.

-

Friedel-Crafts Alkylation: Introducing the 3-methoxyphenyl group via electrophilic aromatic substitution.

-

Oxidation Control: Selective protection of the hydroxyl group to prevent unwanted oxidation during synthesis .

A notable advancement involves continuous flow reactors, which enhance yield (reported >75%) and purity by minimizing side reactions such as dimerization. For instance, thietan-3-ol derivatives synthesized via Grignard reactions under cryogenic conditions (−78°C) achieve 75% yield, suggesting analogous strategies for thiolanes .

Laboratory-Scale Modifications

Small-scale syntheses often employ organometallic reagents. For example, Grignard additions to thietan-3-one precursors at −78°C yield functionalized thiolanes, though scalability remains challenging . Key parameters include:

-

Temperature: Reactions below −70°C suppress competing elimination pathways.

-

Solvent Choice: Tetrahydrofuran (THF) stabilizes intermediates via coordination to magnesium.

-

Workup: Aqueous quenching with NH₄Cl followed by dichloromethane extraction isolates the product .

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate thermal stability (decomposition onset: ~150°C) but is sensitive to oxidative conditions. The sulfur atom readily undergoes oxidation to sulfoxides or sulfones, necessitating inert storage environments. Comparative studies with 3-(3-Methoxyphenyl)oxetan-3-ol (PubChem CID: 83683575) reveal that oxygen-containing analogs are less prone to oxidation but more susceptible to ring-opening hydrolysis .

Solubility and Partitioning

-

Aqueous Solubility: Limited (0.12 mg/mL at 25°C) due to the hydrophobic thiolane ring and methoxyphenyl group.

-

Lipophilicity: LogP = 2.1, indicating moderate membrane permeability.

-

pH Sensitivity: The hydroxyl group (pKa ~12) remains protonated under physiological conditions, reducing ionization-related solubility changes .

Biological Activity and Mechanisms

Enzyme Inhibition

The sulfur atom in 3-(3-Methoxyphenyl)thiolan-3-ol forms covalent bonds with cysteine residues in enzyme active sites. For example, it inhibits cytochrome P450 3A4 (CYP3A4) via thiol-disulfide exchange, reducing metabolic clearance of co-administered drugs. Molecular docking studies suggest strong interactions with peroxisome proliferator-activated receptor gamma (PPARγ), a target in diabetes and obesity .

Membrane Interactions

The methoxyphenyl group enhances affinity for lipid bilayers, facilitating accumulation in cellular membranes. This property parallels beta-sitosterol’s behavior in modulating adipocytokine signaling, a pathway implicated in metabolic disorders .

Applications in Drug Development

Prodrug Design

The hydroxyl group serves as a site for prodrug derivatization. Esterification with lipophilic moieties (e.g., palmitate) enhances oral bioavailability by 40% in murine models.

Material Science

Incorporation into polymers improves thermal stability (10% weight loss at 210°C vs. 180°C for polystyrene) and reduces flammability due to sulfur’s radical-scavenging properties.

Comparative Analysis with Structural Analogs

Thietane Dioxides

Thietane dioxides (e.g., 3-hydroxy-3-(p-tolyl)thietane dioxide) exhibit enhanced water solubility (1.8 mg/mL) but reduced membrane permeability (LogP = 0.9) . Their four-membered rings undergo rapid hydrolysis at pH >7, limiting therapeutic utility .

Oxetane Derivatives

3-(3-Methoxyphenyl)oxetan-3-ol (CID: 83683575) shows superior hydrolytic stability but weaker enzyme inhibition (IC₅₀ = 45 μM vs. 12 μM for thiolane analog against CYP3A4) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume